molecular formula C13H14N6O3 B5295596 (1Z)-2-imino-2-morpholin-4-yl-N-(2-nitroanilino)ethanimidoyl cyanide

(1Z)-2-imino-2-morpholin-4-yl-N-(2-nitroanilino)ethanimidoyl cyanide

Cat. No.: B5295596
M. Wt: 302.29 g/mol
InChI Key: OTZQXWHVUSLIRA-KSELWCIKSA-N
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Description

(1Z)-2-imino-2-morpholin-4-yl-N-(2-nitroanilino)ethanimidoyl cyanide is a complex organic compound with a unique structure that includes a morpholine ring, an imino group, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-imino-2-morpholin-4-yl-N-(2-nitroanilino)ethanimidoyl cyanide typically involves multiple steps, starting with the preparation of the morpholine ring and the nitroaniline moiety. The key steps include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of aniline using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: The morpholine derivative is then coupled with the nitroaniline derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-imino-2-morpholin-4-yl-N-(2-nitroanilino)ethanimidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imino derivatives.

Scientific Research Applications

(1Z)-2-imino-2-morpholin-4-yl-N-(2-nitroanilino)ethanimidoyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1Z)-2-imino-2-morpholin-4-yl-N-(2-nitroanilino)ethanimidoyl cyanide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imino group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can lead to changes in the activity of the target molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    1-Boc-pyrazole-4-boronic acid pinacol ester: A boronic acid derivative used in organic synthesis.

Uniqueness

(1Z)-2-imino-2-morpholin-4-yl-N-(2-nitroanilino)ethanimidoyl cyanide is unique due to its combination of a morpholine ring, an imino group, and a nitroaniline moiety. This structure provides a distinct set of chemical properties and reactivity patterns that are not found in simpler aniline or boronic acid derivatives.

Properties

IUPAC Name

(1Z)-2-imino-2-morpholin-4-yl-N-(2-nitroanilino)ethanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3/c14-9-11(13(15)18-5-7-22-8-6-18)17-16-10-3-1-2-4-12(10)19(20)21/h1-4,15-16H,5-8H2/b15-13?,17-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZQXWHVUSLIRA-KSELWCIKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=N)C(=NNC2=CC=CC=C2[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=N)/C(=N\NC2=CC=CC=C2[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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